N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H14F3N5O3S2 and its molecular weight is 469.46. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Synthesis of Thiophene Derivatives
A study by Ahmed (2007) on the synthesis of thiophene derivatives, including 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, demonstrated the potential for creating new antibiotic and antibacterial drugs. These compounds were synthesized via reactions that introduced various functional groups, highlighting the versatility of thiophene carboxamides in heterocyclic synthesis and their subsequent biological evaluations against bacteria (Ahmed, 2007).
Antinociceptive Activity
N-Substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides
Shipilovskikh et al. (2020) synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activities. This research highlights the therapeutic potential of thiophene derivatives in pain management (Shipilovskikh et al., 2020).
Thienopyrimidine Synthesis
Transformations in Gewald Thiophenes
Pokhodylo et al. (2010) explored novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study showcases advanced methods in synthesizing complex thiophene derivatives, expanding the scope of their applications in medicinal chemistry (Pokhodylo et al., 2010).
Antibacterial and Anti-Inflammatory Activities
Pyrimidine and Thiophene Derivatives
Lahsasni et al. (2018) synthesized new pyrimidine and thiophene derivatives and evaluated their antibacterial and anti-inflammatory activities. This research underscores the potential of these compounds in developing new therapeutic agents with specific biological activities (Lahsasni et al., 2018).
Synthesis under Aqueous Conditions
Gewald Reaction in Water
Abaee and Cheraghi (2013) reported an efficient synthesis of 2-amino-3-carboxamide derivatives of thiophene using a four-component Gewald reaction under organocatalyzed aqueous conditions. This methodological advancement illustrates the environmentally friendly approaches in synthesizing thiophene derivatives, potentially applicable for the synthesis of compounds similar to the one of interest (Abaee & Cheraghi, 2013).
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O3S2/c19-18(20,21)9-3-1-4-10(7-9)23-12(27)8-31-17-25-14(22)13(16(29)26-17)24-15(28)11-5-2-6-30-11/h1-7H,8H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVDMMBRGEMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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